1-Isopropyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Isopropyl-3-methyl-1H-pyrazol-4-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine involves several steps. The process starts with 3-iodo-1H-pyrazolo[3,4-d]imidazole-4-amine (2) as the raw material. Through N-alkylation and Suzuki coupling reactions, the target compound is obtained. The total yield of these two steps is 57.0% .
Molecular Structure Analysis
The molecular formula of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine is C6H11N3 . The structure of this compound has been characterized by various techniques such as 1H NMR, 13C NMR, ESI-MS, and X-ray single-crystal diffraction .
Chemical Reactions Analysis
The chemical reactions involving 1-Isopropyl-3-methyl-1H-pyrazol-4-amine are complex and can involve various other compounds. For instance, it can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine include a density of 1.1±0.1 g/cm3, a boiling point of 234.2±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C .
Scientific Research Applications
Synthesis and Characterization
1-Isopropyl-3-methyl-1H-pyrazol-4-amine is used in the synthesis and characterization of various compounds. For instance, studies have shown its involvement in the synthesis of pyrazole derivatives, such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, which were characterized using FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Specific pyrazole compounds derived from 1-Isopropyl-3-methyl-1H-pyrazol-4-amine have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds demonstrated significant efficiency as corrosion inhibitors, suggesting their potential in industrial applications (Chetouani et al., 2005).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine have been explored for their potential as σ(1) receptor antagonists. These compounds showed promising results in vitro and in vivo for neurogenic and neuropathic pain models, making them candidates for further clinical research (Díaz et al., 2012).
Organic Synthesis
This compound is also used in organic synthesis. For instance, it has been utilized in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through three-component domino reactions. These reactions involve the formation of multiple bonds, demonstrating the compound's versatility in organic chemistry (Gunasekaran et al., 2014).
Catalysis
In the field of catalysis, 1-Isopropyl-3-methyl-1H-pyrazol-4-amine-based compounds have been used in palladium-catalyzed asymmetric allylic amination, indicating their utility in stereoselective synthesis (Togni et al., 1996).
Atropisomerism Studies
Studies on atropisomerism, a type of stereoisomerism, have also used this compound. 3-Methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a derivative of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine, was examined to understand its atropisomeric relationships using various analytical techniques (Veloso et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPMMXJWOXOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-methyl-1H-pyrazol-4-amine |
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